(2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the molecule
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve the use of nucleophiles such as thiols, amines, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it a valuable intermediate in the development of chiral compounds.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its hydroxyl and ethylthio groups can interact with various biological targets, making it a useful tool for probing biochemical pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is desired.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of various materials, including polymers and specialty chemicals. Its unique functional groups make it a versatile intermediate for the production of a wide range of products.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate involves its interaction with specific molecular targets. The hydroxyl and ethylthio groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, modulating their activity and function. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate include other tetrahydropyran derivatives with different substituents. Examples include:
- (2S,3R,4S,5S,6R)-2-(Methylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate
- (2S,3R,4S,5S,6R)-2-(Phenylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and ethylthio groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H24O7S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3-benzoyloxy-2-ethylsulfanyl-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate |
InChI |
InChI=1S/C22H24O7S/c1-2-30-22-19(29-21(26)15-11-7-4-8-12-15)18(17(24)16(13-23)27-22)28-20(25)14-9-5-3-6-10-14/h3-12,16-19,22-24H,2,13H2,1H3/t16-,17+,18+,19-,22+/m1/s1 |
InChI Key |
YLPJYVKVAZFIOM-IHZGOTPNSA-N |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.